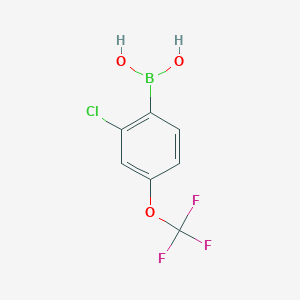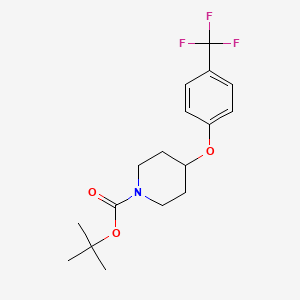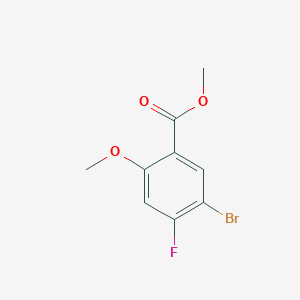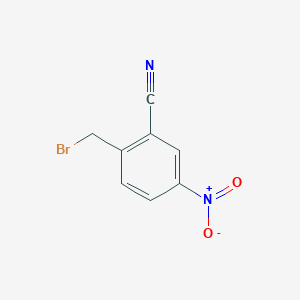![molecular formula C12H22O3Si B1603043 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane CAS No. 68245-19-2](/img/structure/B1603043.png)
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
Overview
Description
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane, also known as BHTES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BHTES is a silane coupling agent that is widely used in the fields of materials science, organic chemistry, and biochemistry. In
Mechanism Of Action
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane acts as a coupling agent by forming covalent bonds between organic and inorganic materials. The trimethoxy silane group on [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane reacts with the hydroxyl groups on the surface of inorganic materials, forming a stable covalent bond. This improves the adhesion between the organic and inorganic materials, resulting in improved mechanical properties and stability.
Biochemical And Physiological Effects
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological systems are still being studied. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has been shown to have antibacterial and antifungal properties, which may make it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane in lab experiments is its ability to improve the mechanical properties and stability of organic-inorganic hybrid materials. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is also easy to synthesize and has a high yield. However, one of the limitations of using [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is its sensitivity to moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the use of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane in scientific research. One potential area of research is the development of new antimicrobial agents based on the antibacterial and antifungal properties of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane. Another area of research is the use of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane as a surface modifier for nanoparticles, improving their dispersion and stability. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane can also be used as a crosslinking agent for proteins and peptides, which may have potential applications in drug delivery systems. Overall, [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has the potential to be a valuable tool in a wide range of scientific research fields.
Scientific Research Applications
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has a wide range of scientific research applications due to its unique properties. It is commonly used as a coupling agent in the synthesis of organic-inorganic hybrid materials. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane can also be used as a surface modifier for nanoparticles, improving their dispersion and stability. In biochemistry, [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane is used as a crosslinking agent for proteins and peptides. [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)9-8-12-6-4-11(10-12)5-7-12/h4,6,11H,5,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRMDBEUXDSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC12CCC(C1)C=C2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624813 | |
| Record name | [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane | |
CAS RN |
68245-19-2 | |
| Record name | [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



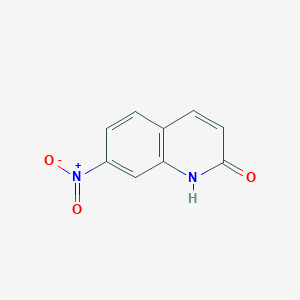
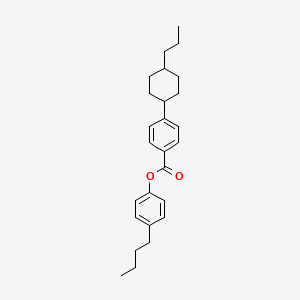
![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)

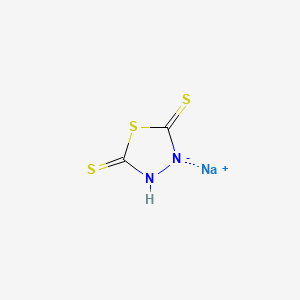
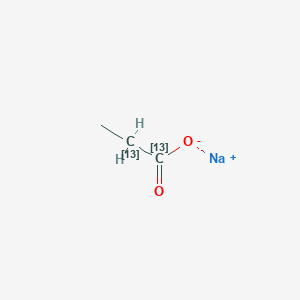
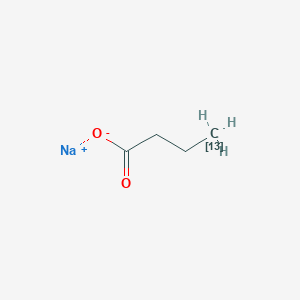
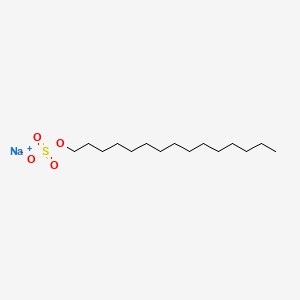

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)
